molecular formula C6H8Cl2N4 B8511012 2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

Cat. No.: B8511012
M. Wt: 207.06 g/mol
InChI Key: ZFYLLTKRBLNVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6H8Cl2N4 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

4-chloro-6-(2-chloropropan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C6H8Cl2N4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3,(H2,9,10,11,12)

InChI Key

ZFYLLTKRBLNVJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Chlorine gas was passed at 20 to 25° C. into a suspension of 110 g of 2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine in 0.75 l of glacial acetic acid (30 min). The reaction mixture was stirred for 30 min at approx. 20° C., sprayed with nitrogen gas for 1 h at room temperature, poured into 3.75 l of ice-cold aqueous solution of 260 g of sodium hydroxide and stirred for 5 min. After filtration with suction and drying, 83 g (80%) of 2-amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine were obtained as a white powder (m.p. 110° C.); 1H NMR (CDCl3): δ=1.9 (s, 6 H), 6.0 (s br., 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
0.75 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
3.75 L
Type
reactant
Reaction Step Two
Quantity
260 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorine gas was passed at 35 to 40° C. into a solution of 5 g of 2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine in 0.1 l of trichloromethane (or tetrachloromethane) (15 min). 10 g of potassium carbonate were added to the reaction mixture at room temperature, and the mixture was stirred for 5 minutes and filtered and the solvent removed in vacuo. This gave a product mixture in which approximately 0.5 g (10%) of 2-amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine are present (detection by HPLC comparison with 100% product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.